![molecular formula C20H17ClN6O B2965055 N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide CAS No. 881082-35-5](/img/structure/B2965055.png)

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

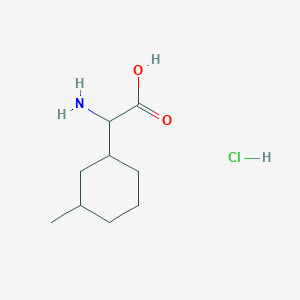

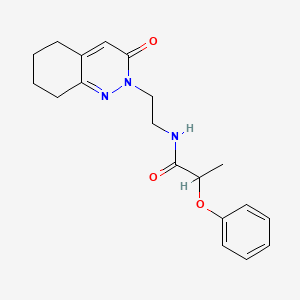

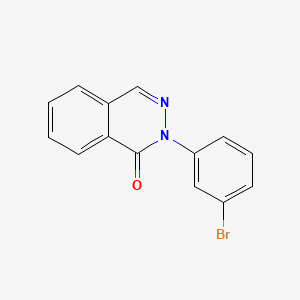

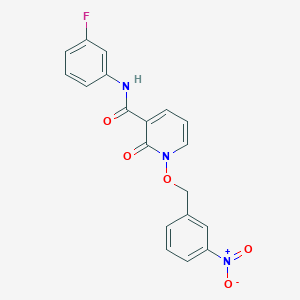

“N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They have shown promising anticancer activity and have been found to inhibit EGFR and ErbB2 kinases at the sub-micromolar level .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps, including the formation of a solid that is filtered, washed with aqueous ethanol, and recrystallized from ethanol . The yield and melting point of the synthesized compounds can vary .

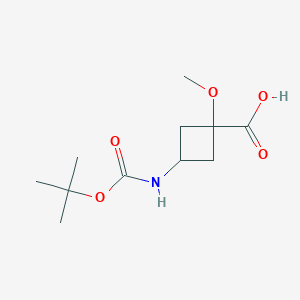

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines includes various functional groups, such as aromatic rings and nitrogen-containing heterocycles . The exact structure can be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines can be complex and require specific conditions . For example, the reaction may require the use of specific reagents and solvents, and may need to be carried out at specific temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity against various cancer cell lines. For instance, derivatives displayed potent inhibitory activity on the MCF-7 human breast adenocarcinoma cell line, with specific compounds showing significant antitumor potency with low IC50 values, indicating their potential as anticancer agents (Khaled R. A. Abdellatif et al., 2014). Another study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that were tested on 60 different cell lines, finding compounds with substantial antitumor activities, suggesting the potential for developing novel anticancer therapies (M. Kandeel et al., 2012).

Anti-inflammatory Activity

Research into the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives has yielded promising results. Certain derivatives were synthesized and evaluated for their cyclooxygenase (COX) inhibition and anti-inflammatory activity, showing significant efficacy in inhibiting COX-2 over COX-1 and demonstrating substantial edema inhibition in vivo, comparable to known anti-inflammatory drugs (R. B. Bakr et al., 2016). This suggests their potential use as anti-inflammatory medications with minimal ulcerogenic effects.

Antimicrobial Activity

The exploration of pyrazolo[3,4-d]pyrimidine derivatives for antimicrobial applications has also been documented. Novel heterocyclic compounds containing a sulfonamido moiety, which are structurally related to pyrazolo[3,4-d]pyrimidines, have shown high antibacterial activities, underscoring their potential as antibacterial agents (M. E. Azab et al., 2013).

Mechanism of Action

Target of action

Pyrazolo[3,4-d]pyrimidines are known to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of action

The mode of action of pyrazolo[3,4-d]pyrimidines can vary depending on the specific derivative and its targets. For example, some derivatives have been reported to inhibit enzymes, while others may interact with receptors or other cellular components .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Given the wide range of activities associated with pyrazolo[3,4-d]pyrimidines, it’s likely that multiple pathways could be affected .

Pharmacokinetics

The lipophilicity of a drug can influence its ability to diffuse into cells .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if the compound acts as an enzyme inhibitor, it could reduce the activity of that enzyme in the cell .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other pyrazolo[3,4-d]pyrimidines, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O/c1-12-5-3-4-6-15(12)20(28)26-25-18-16-10-24-27(19(16)23-11-22-18)17-9-14(21)8-7-13(17)2/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJWWSKDQWVVBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2964973.png)

![2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol](/img/structure/B2964976.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2964982.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B2964989.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964992.png)